Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate
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Overview
Description
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate typically involves the reaction of anthracene derivatives with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl imino groups. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The sulfonyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate specific enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of anthracene and sulfonyl groups. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
74727-37-0 |
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Molecular Formula |
C16H10N2Na4O12S4 |
Molecular Weight |
642.5 g/mol |
IUPAC Name |
tetrasodium;[9,10-dioxo-6-(sulfonatomethylazanidylsulfonyl)anthracen-2-yl]sulfonylazanidylmethanesulfonate |
InChI |
InChI=1S/C16H12N2O12S4.4Na/c19-15-11-3-1-9(33(27,28)17-7-31(21,22)23)5-13(11)16(20)12-4-2-10(6-14(12)15)34(29,30)18-8-32(24,25)26;;;;/h1-6H,7-8H2,(H,21,22,23)(H,24,25,26);;;;/q-2;4*+1/p-2 |
InChI Key |
BBRVQRWBFQQPFP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[N-]CS(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[N-]CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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